molecular formula C11H11N3O B13313392 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13313392
M. Wt: 201.22 g/mol
InChI Key: TZGFWLGIBUTVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the condensation of 3,5-dimethylpyrazole with pyridine-3-carbaldehyde under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogenation or alkylation can occur.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carboxylic acid.

    Reduction: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The pyrazole and pyridine rings can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
  • 3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazole
  • 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is unique due to its specific combination of pyrazole and pyridine rings, which confer distinct electronic properties and reactivity. This makes it a valuable scaffold for the development of new compounds with tailored properties for various applications.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H11N3O/c1-8-6-9(2)14(13-8)11-10(7-15)4-3-5-12-11/h3-7H,1-2H3

InChI Key

TZGFWLGIBUTVSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC=N2)C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.